molecular formula C18H24N2O4 B2862449 Benzyl 2-[(4-tert-butyl-2-oxopyrrolidin-3-yl)formamido]acetate CAS No. 2097857-43-5

Benzyl 2-[(4-tert-butyl-2-oxopyrrolidin-3-yl)formamido]acetate

Cat. No. B2862449
CAS RN: 2097857-43-5
M. Wt: 332.4
InChI Key: HBJIWCAWLQKDTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Benzyl 2-[(4-tert-butyl-2-oxopyrrolidin-3-yl)formamido]acetate” is a chemical compound . It is related to the class of compounds known as N-Boc piperazine and its derivatives . These compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .

Scientific Research Applications

Antitumor Activity

This compound has been studied for its potential in cancer therapy , particularly due to its cytotoxic effects on cancer cells. For instance, derivatives of this compound have shown potent cytotoxicity against human cervix cancer (HeLa) cell lines, with IC50 values indicating high efficacy . The structure-activity relationship (SAR) suggests that this backbone may be promising for developing new anticancer treatments.

Neuraminidase Inhibition

In the context of viral infections , especially influenza, derivatives of Benzyl 2-[(4-tert-butyl-2-oxopyrrolidin-3-yl)formamido]acetate have been synthesized and evaluated for their neuraminidase inhibitory activities . This is crucial as neuraminidase inhibitors are a class of drugs that treat influenza by preventing the release of new viral particles from infected cells.

Synthesis of Schiff Bases

The compound serves as a precursor in the synthesis of Schiff bases . These bases are an important class of organic compounds with a wide range of applications, including as dyes, pigments, and as intermediates in the synthesis of other organic compounds .

Apoptosis Induction

Research has indicated that certain derivatives can induce apoptosis in cancer cells, which is a programmed cell death crucial for eliminating cancer cells from the body . This application is significant for developing therapies that selectively target cancer cells without harming healthy cells.

Chemical Research and Development

The compound’s derivatives are used in chemical research to develop new methods and improve existing ones for the synthesis of organic compounds. This includes exploring the effects of solvents and ligands in reactions, which can lead to more efficient and sustainable chemical processes .

Medicinal Chemistry

In medicinal chemistry , the compound is used to design and synthesize new molecules with potential therapeutic effects. It’s part of the ongoing search for new drugs that can treat various diseases more effectively and with fewer side effects .

properties

IUPAC Name

benzyl 2-[(4-tert-butyl-2-oxopyrrolidine-3-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-18(2,3)13-9-19-16(22)15(13)17(23)20-10-14(21)24-11-12-7-5-4-6-8-12/h4-8,13,15H,9-11H2,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJIWCAWLQKDTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNC(=O)C1C(=O)NCC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-[(4-tert-butyl-2-oxopyrrolidin-3-yl)formamido]acetate

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